molecular formula C27H28BrNOS B12769184 2-Bromo-6,11-dihydro-N-(2,6-diisopropylphenyl)dibenzo(b,e)thiepin-11-carboxamide CAS No. 154775-73-2

2-Bromo-6,11-dihydro-N-(2,6-diisopropylphenyl)dibenzo(b,e)thiepin-11-carboxamide

Cat. No.: B12769184
CAS No.: 154775-73-2
M. Wt: 494.5 g/mol
InChI Key: LAEYNVWAHCNFTQ-UHFFFAOYSA-N
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Description

2-Bromo-6,11-dihydro-N-(2,6-diisopropylphenyl)dibenzo(b,e)thiepin-11-carboxamide is a complex organic compound with a unique structure that includes a bromine atom, a dibenzo(b,e)thiepin core, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6,11-dihydro-N-(2,6-diisopropylphenyl)dibenzo(b,e)thiepin-11-carboxamide typically involves multiple steps. One common method starts with the bromination of 2,6-diisopropylphenyl to form 2,6-diisopropylphenyl bromide . This intermediate is then reacted with dibenzo(b,e)thiepin under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and coupling reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6,11-dihydro-N-(2,6-diisopropylphenyl)dibenzo(b,e)thiepin-11-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted dibenzo(b,e)thiepin derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

2-Bromo-6,11-dihydro-N-(2,6-diisopropylphenyl)dibenzo(b,e)thiepin-11-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-6,11-dihydro-N-(2,6-diisopropylphenyl)dibenzo(b,e)thiepin-11-carboxamide involves its interaction with specific molecular targets. The bromine atom and the dibenzo(b,e)thiepin core play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6,11-dihydro-N-(2,6-diisopropylphenyl)dibenzo(b,e)thiepin-11-carboxamide is unique due to its specific structural features, such as the presence of a bromine atom and the dibenzo(b,e)thiepin core

Properties

CAS No.

154775-73-2

Molecular Formula

C27H28BrNOS

Molecular Weight

494.5 g/mol

IUPAC Name

2-bromo-N-[2,6-di(propan-2-yl)phenyl]-6,11-dihydrobenzo[c][1]benzothiepine-11-carboxamide

InChI

InChI=1S/C27H28BrNOS/c1-16(2)20-10-7-11-21(17(3)4)26(20)29-27(30)25-22-9-6-5-8-18(22)15-31-24-13-12-19(28)14-23(24)25/h5-14,16-17,25H,15H2,1-4H3,(H,29,30)

InChI Key

LAEYNVWAHCNFTQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C2C3=CC=CC=C3CSC4=C2C=C(C=C4)Br

Origin of Product

United States

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